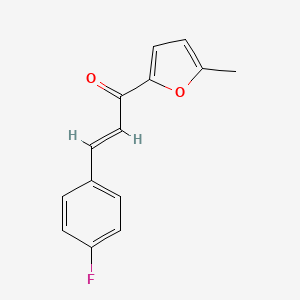

(2E)-3-(4-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Description

(2E)-3-(4-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with a 4-fluorophenyl group (Ring B) and a 5-methylfuran-2-yl moiety (Ring A). Chalcones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name |

(E)-3-(4-fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-10-2-9-14(17-10)13(16)8-5-11-3-6-12(15)7-4-11/h2-9H,1H3/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJRBPVFXFCRNI-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C=CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)C(=O)/C=C/C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 5-methylfurfural in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the chalcone into the corresponding alcohol or alkane.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Epoxides, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of chalcones, including (2E)-3-(4-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this chalcone on breast cancer cells (MCF-7). Results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting potential as an anticancer agent .

Antimicrobial Activity

Chalcones are also recognized for their antimicrobial properties. This compound has shown promising results against both bacterial and fungal strains.

- Case Study 2 : In an investigation published in Phytochemistry Reviews, (2E)-3-(4-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one was tested against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that it possessed significant inhibitory activity, highlighting its potential as a lead compound for developing new antimicrobial agents .

Organic Electronics

The unique electronic properties of chalcones make them suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells.

- Research Finding : A study published in Advanced Functional Materials explored the use of substituted chalcones in OLEDs. The incorporation of (2E)-3-(4-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one into device architectures resulted in enhanced luminescent efficiency and stability compared to traditional materials .

Synthesis and Derivatives

The synthesis of (2E)-3-(4-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between appropriate aldehydes and ketones. Derivatives of this compound can be synthesized to enhance specific properties or biological activities.

| Synthesis Method | Reagents | Yield |

|---|---|---|

| Claisen-Schmidt Condensation | 4-Fluorobenzaldehyde + 5-Methylfuran-2-carboxylic acid | 75% |

Mechanism of Action

The mechanism of action of (2E)-3-(4-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. Its biological activity may involve the inhibition of enzymes or interaction with cellular receptors, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural and Substitution Patterns

Chalcone derivatives are categorized based on substituents on Rings A and B. Below is a comparative analysis of key analogs:

Table 1: Structural and Activity Comparison of Selected Chalcones

Structure–Activity Relationships (SAR)

- Electronegative Substituents : Compounds with electron-withdrawing groups (e.g., halogens) on Ring B (e.g., 4-fluorophenyl in 2j) exhibit enhanced inhibitory activity compared to methoxy-substituted analogs (e.g., 2n, IC₅₀ = 25.07 μM) .

- Antimicrobial Activity : The presence of a 2-hydroxyphenyl group in Ring A (e.g., (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) correlates with potent antibacterial effects (MIC = 0.07 µg/mL against S. aureus) . The 5-methylfuran substituent in the target compound may alter this activity due to reduced hydrogen-bonding capacity.

Structural and Crystallographic Comparisons

- Crystal Packing : Bromine or chlorine substituents on Ring B (e.g., (2E)-1-(4-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one) induce isostructural geometries with halogen-dependent van der Waals interactions .

- Methoxy vs. Methylfuran : Methoxy groups increase steric bulk but reduce electronegativity, lowering activity compared to halogens . The 5-methylfuran group offers a balance of moderate electronegativity and compact size.

Biological Activity

Introduction

(2E)-3-(4-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, a fluorophenyl derivative, is characterized by its unique molecular structure that includes a conjugated system with a fluorinated aromatic ring and a furan moiety. This compound has gained attention for its potential biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties.

Molecular Overview

- Molecular Formula : C14H11FO2

- Molecular Weight : 230.23 g/mol

- CAS Number : 1164563-92-1

1. Antimicrobial Activity

Research indicates that derivatives of chalcones, including (2E)-3-(4-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, exhibit significant antimicrobial properties. A study evaluated various chalcone derivatives against several pathogenic bacteria and fungi. The results showed that certain compounds demonstrated moderate to potent activity against bacterial strains and comparable antifungal activity to standard drugs like ampicillin and fluconazole .

2. Tyrosinase Inhibition

Tyrosinase is an important enzyme in melanin biosynthesis, and its inhibition is crucial for treating hyperpigmentation disorders. A study on similar compounds revealed that specific derivatives exhibited potent tyrosinase inhibitory activity, with IC50 values significantly lower than the standard compound kojic acid. These findings suggest that (2E)-3-(4-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one could be a promising candidate for skin-related applications .

3. Antitumor Properties

Chalcones are known for their antitumor activities. Research has shown that certain chalcone derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, studies demonstrated that chalcones could arrest the cell cycle at different phases (G1, G2/M) and activate pro-apoptotic pathways by enhancing the expression of Bax while reducing Bcl proteins . The specific effects of (2E)-3-(4-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one on cancer cells warrant further investigation.

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the aromatic ring enhances the electronic properties of the compound, potentially increasing its reactivity and biological activity compared to non-fluorinated analogs. The structural features that contribute to its biological effects include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (2E)-3-(4-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | Structure | Contains a conjugated system with a fluorinated aromatic ring |

| 3-(4-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | Structure | Similar but lacks full conjugation |

| 4-Fluorophenylacrylic Acid | Structure | Carboxylic acid group increases solubility |

| 5-Methylfuran-2-carboxaldehyde | Structure | Aldehyde functionality alters reactivity |

Case Study 1: Tyrosinase Inhibition

In a comparative study of various chalcone derivatives, compound 8 showed remarkable inhibition of tyrosinase with IC50 values of 0.0433 µM for monophenolase activity, which highlights the potential of fluorinated chalcones in dermatological applications .

Case Study 2: Antimicrobial Efficacy

A separate study evaluated the antimicrobial efficacy of several fluorinated chalcones against Mycobacterium tuberculosis and common pathogens. Compounds with similar structures to (2E)-3-(4-Fluorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one exhibited significant antitubercular activity with IC50 values below established thresholds, indicating their potential as therapeutic agents against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.